1-Morpholin-2-YL-ethanone
Overview
Description
1-Morpholin-2-YL-ethanone is an organic compound with the molecular formula C6H11NO2. It is a colorless liquid that is used in various chemical and pharmaceutical applications. The compound features a morpholine ring, which is a six-membered ring containing both nitrogen and oxygen atoms. This structure imparts unique chemical properties to the compound, making it valuable in synthetic chemistry and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Morpholin-2-YL-ethanone can be synthesized through several methods. One common approach involves the reaction of morpholine with acetic anhydride. The reaction typically proceeds under mild conditions, with the morpholine acting as a nucleophile and attacking the carbonyl carbon of the acetic anhydride, leading to the formation of this compound.
Industrial Production Methods: Industrial production of this compound often involves the dehydration of diethanolamine with concentrated sulfuric acid. This method is efficient and scalable, making it suitable for large-scale production. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Morpholin-2-YL-ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The morpholine ring can undergo substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of morpholine-2-one.
Reduction: Formation of 2-hydroxyethylmorpholine.
Substitution: Formation of various substituted morpholine derivatives.
Scientific Research Applications
1-Morpholin-2-YL-ethanone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Medicine: It serves as a precursor for the synthesis of drugs with therapeutic potential, including antiviral and anticancer agents.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Morpholin-2-YL-ethanone involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to specific physiological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Morpholine: A simpler analog with a similar ring structure but lacking the ethanone group.
2-Morpholinone: A related compound with a ketone group attached to the morpholine ring.
N-Methylmorpholine: A derivative where one of the hydrogen atoms on the nitrogen is replaced by a methyl group.
Uniqueness: 1-Morpholin-2-YL-ethanone is unique due to the presence of the ethanone group, which imparts distinct chemical reactivity and properties. This makes it more versatile in synthetic applications compared to its simpler analogs.
Properties
IUPAC Name |
1-morpholin-2-ylethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-5(8)6-4-7-2-3-9-6/h6-7H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUKQFFFOGFYYHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CNCCO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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